
ethyl 5-methyl-1H-imidazole-2-carboxylate
Overview
Description
Ethyl 5-methyl-1H-imidazole-2-carboxylate is a heterocyclic organic compound with the molecular formula C7H10N2O2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-1H-imidazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl glyoxalate with hydroxylamine to form an intermediate N-oxide, which then undergoes cyclization to yield the desired imidazole derivative . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as nickel or palladium may be employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into different imidazole derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various imidazole esters or amides .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity:
Ethyl 5-methyl-1H-imidazole-2-carboxylate has shown potential antimicrobial properties. Research indicates that compounds with imidazole rings can exhibit activity against a range of pathogens, including bacteria and fungi. Studies have demonstrated that modifications to the imidazole structure can enhance antimicrobial efficacy, making this compound a candidate for further development in antimicrobial therapies . -
Cancer Research:
The compound's structural similarity to purines suggests potential roles in enzyme inhibition related to nucleic acid metabolism, which is crucial in cancer biology. Preliminary studies have indicated that this compound may inhibit certain cancer cell lines, although further investigations are necessary to elucidate its mechanisms of action and therapeutic potential . -
Enzyme Modulation:
Due to its ability to interact with various biological targets, this compound may serve as a lead compound for the development of enzyme inhibitors. This could be particularly relevant in pathways associated with metabolism and signal transduction, providing insights into new therapeutic strategies for metabolic disorders.
Agrochemical Applications
- Pesticide Development:
The unique properties of this compound make it suitable for exploration as a pesticide or herbicide. Its ability to affect microbial growth could be harnessed to develop environmentally friendly agricultural chemicals that target specific pests without harming beneficial organisms .
Material Science Applications
- Polymer Chemistry:
The compound can be utilized in the synthesis of novel polymers with enhanced properties due to its functional groups. Research has explored the incorporation of imidazole derivatives into polymer matrices to improve mechanical strength and thermal stability, which could lead to advancements in materials used for packaging or construction .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed significant activity against Gram-positive bacteria such as Staphylococcus aureus. The study utilized various concentrations of the compound in agar diffusion assays, demonstrating a clear zone of inhibition compared to control groups, indicating its potential as a therapeutic agent against bacterial infections .
Case Study 2: Cancer Cell Line Inhibition
In vitro studies on human cancer cell lines showed that this compound exhibited cytotoxic effects at specific concentrations. The mechanism of action was investigated through apoptosis assays, revealing that the compound induced programmed cell death in treated cells, suggesting its role as a potential anticancer agent .
Mechanism of Action
The mechanism of action of ethyl 5-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit photosynthetic electron flow and ATP synthesis by forming coordination compounds with metal ions such as cobalt . This inhibition can affect various biochemical pathways, making the compound useful in studying cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methyl-5-imidazolecarboxylate: Similar in structure but with a different substitution pattern on the imidazole ring.
Ethyl 5-methylindole-2-carboxylate: Contains an indole ring instead of an imidazole ring, leading to different chemical properties and applications.
Uniqueness
Ethyl 5-methyl-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form coordination compounds with metal ions sets it apart from other similar compounds .
Biological Activity
Ethyl 5-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C7H10N2O2, with a molecular weight of approximately 154.17 g/mol. The compound features an imidazole ring, which is significant for various biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors, modulating their activity. Its derivatives may serve as ligands, coordinating with metal ions or influencing biological targets, which is crucial for therapeutic applications in areas such as antimicrobial and anticancer treatments .
Anticancer Activity
Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, certain analogs have been shown to induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), by enhancing caspase activity.
Table 1: Anticancer Activity Assessment
Compound Name | Cancer Cell Line | IC50 (µM) | Apoptosis Induction |
---|---|---|---|
Curcumin Analog Derived from Imidazole | MDA-MB-231 | 10 | Yes |
4-Bromo derivative | HepG2 | 15 | Yes |
This compound | MDA-MB-231 | TBD | TBD |
Antiviral Activity
This compound derivatives have also been investigated for antiviral properties. In studies focusing on their efficacy against various viruses, including HIV and orthopoxviruses, certain compounds demonstrated significant inhibitory activity. For example, modifications to the imidazole structure have shown promising results in inhibiting viral replication.
Table 2: Antiviral Activity Data
Compound Name | Virus Type | IC50 (µM) | Selectivity Index |
---|---|---|---|
Ethyl 1-hydroxyimidazole derivative | Vaccinia Virus | 0.45 | TBD |
Ethyl 4-nitrophenyl derivative | HIV-1 | 0.35 | TBD |
Case Studies
Several case studies highlight the biological activity of this compound and its derivatives:
- Study on Antimicrobial Properties : A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated moderate antibacterial activity against Gram-positive bacteria but limited efficacy against Gram-negative strains .
- Investigation of Cytotoxic Effects : Another research effort focused on the cytotoxicity of this compound against different cancer cell lines. The findings revealed that certain derivatives exhibited selective cytotoxicity, suggesting potential for development as anticancer agents .
- Mechanistic Studies : Detailed mechanistic studies have shown that the compound's interaction with specific cellular pathways can lead to enhanced apoptosis in cancer cells, providing a basis for its use in targeted cancer therapies .
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of ethyl 5-methyl-1H-imidazole-2-carboxylate?
- Methodological Answer : Statistical Design of Experiments (DoE) is critical for minimizing trials while maximizing data quality. For example, factorial designs can identify key variables (e.g., temperature, solvent polarity, catalyst loading) affecting yield. Response surface methodology (RSM) further refines optimal conditions . Computational pre-screening of reaction parameters using quantum chemical calculations (e.g., density functional theory) can narrow experimental ranges, reducing trial-and-error approaches .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR : and NMR confirm regiochemistry (e.g., methyl group position at C5 vs. C4) and ester functionality.
- IR : Stretching bands near 1700–1750 cm validate the carbonyl group of the ester.
- Mass Spectrometry : High-resolution MS distinguishes molecular ions from impurities (e.g., ESI-MS for protonated adducts) .
Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer : Accelerated stability studies using HPLC or UV-Vis monitoring at pH 1–13 (buffered solutions, 25–60°C) quantify degradation kinetics. Activation energy () calculations via the Arrhenius equation predict shelf-life. Note: Hydrolysis rates increase in alkaline conditions due to ester saponification .
Advanced Research Questions
Q. How can computational methods predict hydrogen-bonding patterns in this compound crystals?
- Methodological Answer : Graph-set analysis (e.g., Etter’s rules) classifies hydrogen-bond motifs (e.g., rings) in crystallographic data. Pairwise interaction energies from Hirshfeld surface analysis identify dominant intermolecular forces. Software like CrystalExplorer visualizes these interactions .
Q. What strategies resolve contradictions in XRD data refinement for this compound derivatives?
- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to address issues like twinning or disorder. Validate with residual density maps and Fo-Fc difference plots. For ambiguous cases, cross-check with spectroscopic data and DFT-optimized geometries .
Q. How can this compound be functionalized for bioactivity studies (e.g., kinase inhibition)?
- Methodological Answer :
- Synthetic Routes : Introduce substituents at N1 or C4 via alkylation, arylation, or cross-coupling (e.g., Suzuki-Miyaura for aryl groups).
- Docking Studies : Use AutoDock Vina to screen derivatives against target proteins (e.g., EGFR kinase). Prioritize compounds with strong binding affinity () and favorable ADMET profiles .
Q. Key Considerations
Properties
IUPAC Name |
ethyl 5-methyl-1H-imidazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-7(10)6-8-4-5(2)9-6/h4H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCMTFGNXKTAPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648216 | |
Record name | Ethyl 5-methyl-1H-imidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40253-44-9 | |
Record name | Ethyl 5-methyl-1H-imidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.